molecular formula C7H11NO2 B1321405 2-Aminocyclohex-1-enecarboxylic acid CAS No. 277305-66-5

2-Aminocyclohex-1-enecarboxylic acid

Cat. No. B1321405
M. Wt: 141.17 g/mol
InChI Key: DKLKZOIVBZXREC-UHFFFAOYSA-N
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Description

2-Aminocyclohex-1-enecarboxylic acid is a compound of interest due to its potential applications in the synthesis of peptides and as a building block in medicinal chemistry. It is a cyclic beta-amino acid that can be incorporated into peptides to induce specific conformations and potentially impart biological activity .

Synthesis Analysis

The synthesis of 2-aminocyclohex-1-enecarboxylic acid derivatives has been achieved through various methods. A notable approach involves the use of FeCl3/SiO2 nanoparticles as a catalyst for a one-pot three-component condensation reaction, which offers advantages such as high yields, short reaction times, and the use of inexpensive and reusable catalysts . Additionally, enantiomerically pure trans-2-aminocyclohexanecarboxylic acid, a closely related compound, can be synthesized from trans-cyclohexane-1,2-dicarboxylic acid using a one-pot procedure that includes cyclization, amide formation, and Hofmann-type degradation .

Molecular Structure Analysis

The molecular structure of 2-aminocyclohex-1-enecarboxylic acid and its derivatives is crucial for their incorporation into peptides. For example, beta-peptides containing 4,4-disubstituted 2-aminocyclopentanecarboxylic acids, which are structurally similar, adopt a 12-helical conformation in aqueous solution as demonstrated by 2D NMR analysis . The molecular structure of these compounds is designed to display functional groups in a geometrically defined fashion, which is useful for the design of peptides with specific applications .

Chemical Reactions Analysis

The chemical reactivity of 2-aminocyclohex-1-enecarboxylic acid derivatives allows for their incorporation into various peptides and the formation of complex structures. For instance, the synthesis of highly rigid beta-peptides has been achieved by incorporating derivatives of 2-aminocyclobutane-1-carboxylic acid, which suggests that the cyclobutane ring acts as a structure-promoting unit . Similarly, the synthesis of hybrid tripeptides containing 8-aminocyclooct-4-enecarboxylic acid, a related beta-amino acid, results in the formation of a hydrogen-bonded turn in the solid state .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-aminocyclohex-1-enecarboxylic acid derivatives are influenced by their molecular structure. These properties are important for their solubility, stability, and potential biological activity. For example, the synthesis of 2-(ethylamino)cyclopent-1-ene-1-dithiocarboxylic acid derivatives has led to the formation of complexes with improved solubility characteristics . Additionally, the synthesis and evaluation of (E)-2-(acrylamido)cyclohex-1-enecarboxylic acid derivatives as receptor agonists have shown that the introduction of rigidity elements can modulate the potency and selectivity of receptor activation .

Scientific Research Applications

Biomedical Applications

Cyclic amino acids, including structures similar to 2-Aminocyclohex-1-enecarboxylic acid, have been extensively studied for their biomedical applications. For instance, the spin label amino acid TOAC (2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid) has shown significant utility in analyzing peptide secondary structures and dynamics, especially in the context of their interactions with membranes and proteins. The rigid character of this cyclic molecule, similar to 2-Aminocyclohex-1-enecarboxylic acid, makes it particularly useful for such studies, employing techniques like EPR spectroscopy, X-ray crystallography, and NMR (Schreier et al., 2012).

Chemical and Physicochemical Studies

Cyclic amino acids are also pivotal in chemical and physicochemical research, serving as building blocks for synthesizing complex molecules with potential pharmacological applications. The versatility and reactivity of these compounds allow for the creation of a wide array of derivatives with varied biological activities. Research into the synthesis and transformations of functionalized β-amino acid derivatives, for example, has shown the utility of metathesis reactions in accessing densely functionalized derivatives of cyclic amino acids, highlighting the synthetic utility of such structures in creating new molecular entities with potential therapeutic applications (Kiss et al., 2018).

Safety And Hazards

The safety data sheet for a similar compound, Amino Acid Mixture, suggests that in case of inhalation, one should remove to fresh air. In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes, lifting lower and upper eyelids. Consult a physician. In case of skin contact, wash skin with soap and water. In case of ingestion, rinse mouth . Another source suggests that 2-Aminocyclohex-1-enecarboxylic acid may cause an allergic skin reaction and serious eye irritation .

properties

IUPAC Name

2-aminocyclohexene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKLKZOIVBZXREC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=C(C1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10617209
Record name 2-Aminocyclohex-1-ene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10617209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminocyclohex-1-enecarboxylic acid

CAS RN

277305-66-5
Record name 2-Aminocyclohex-1-ene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10617209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
IV Ukrainets, EV Kolesnik, LV Sidorenko… - Chemistry of …, 2006 - Springer
… 2-Aminocyclohex-1-enecarboxylic Acid Ethyl Ester (3). Gaseous ammonia was passed for 3.5-4 h into cyclohexanone-2-carboxylic acid ethyl ester (68.9 ml, 0.5 mol), heated to 50C. …
Number of citations: 14 link.springer.com

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